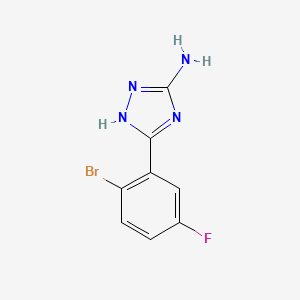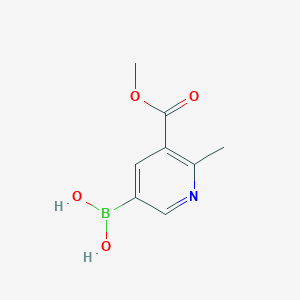
(5-(Methoxycarbonyl)-6-methylpyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Methoxycarbonyl)-6-methylpyridin-3-yl)boronic acid: is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxycarbonyl and a methyl group. The boronic acid functionality makes it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Methoxycarbonyl)-6-methylpyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of halogenated pyridines using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: (5-(Methoxycarbonyl)-6-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to a borane derivative.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, (5-(Methoxycarbonyl)-6-methylpyridin-3-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Boronic acids, including this compound, have been explored for their potential in biological applications such as enzyme inhibition and as molecular probes for detecting biomolecules. They can form reversible covalent bonds with diols, making them useful in the design of sensors and diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable boron-carbon bonds makes it a key component in the development of new materials with unique properties .
Mechanism of Action
The mechanism by which (5-(Methoxycarbonyl)-6-methylpyridin-3-yl)boronic acid exerts its effects is primarily through the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. These interactions are crucial in its role as an enzyme inhibitor and in molecular recognition processes .
Comparison with Similar Compounds
- 3-Methoxycarbonyl-5-nitrophenyl boronic acid
- N-Boc-5-methoxy-2-indolylboronic acid
- Phenylboronic acid
Comparison: Compared to similar compounds, (5-(Methoxycarbonyl)-6-methylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct reactivity and binding properties, making it particularly useful in certain synthetic and biological applications .
Properties
Molecular Formula |
C8H10BNO4 |
|---|---|
Molecular Weight |
194.98 g/mol |
IUPAC Name |
(5-methoxycarbonyl-6-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-5-7(8(11)14-2)3-6(4-10-5)9(12)13/h3-4,12-13H,1-2H3 |
InChI Key |
QFCRQIORDAKMFV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


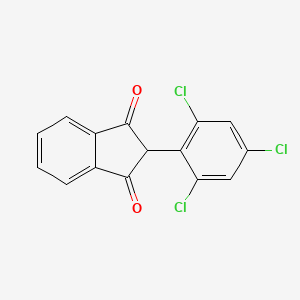

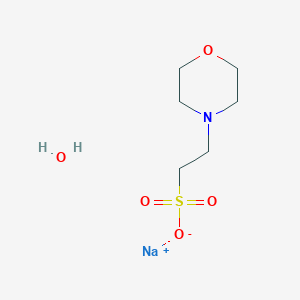
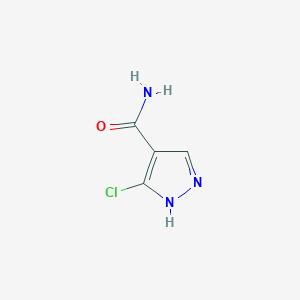
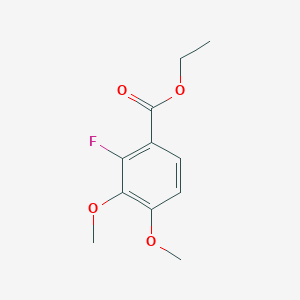
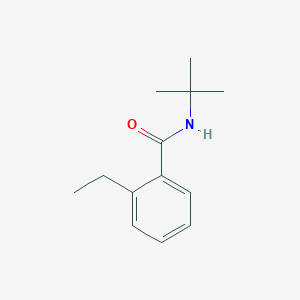
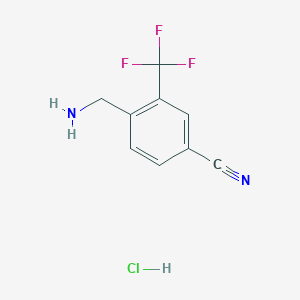
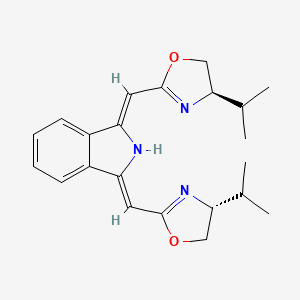
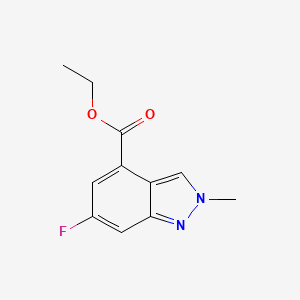
![3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)
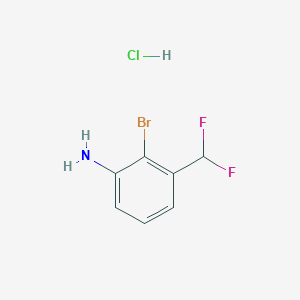
![2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13668842.png)

